2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride
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Overview
Description
2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride is an organic compound that belongs to the class of isoindolones These compounds are characterized by an isoindole nucleus bearing a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require the use of solvents such as toluene and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction Reactions: The isoindole nucleus can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can form condensation products with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like toluene or dichloromethane.
Major Products Formed
The major products formed from these reactions include substituted isoindolones, sulfonamides, and other derivatives with potential biological activity .
Scientific Research Applications
2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The isoindole nucleus plays a crucial role in binding to these targets, and the sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-[(1S)-1-hydroxy-3-oxo-2H-isoindol-1-yl]benzenesulfonyl Chloride: This compound shares a similar isoindole nucleus but differs in the substituents attached to the benzene ring.
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonyl Chloride: Another similar compound with variations in the functional groups attached to the isoindole nucleus.
Uniqueness
2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other isoindolone derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
2-methoxy-5-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4S/c1-21-13-7-6-11(8-14(13)22(16,19)20)17-9-10-4-2-3-5-12(10)15(17)18/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWFLHUIHQOEBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2=O)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404766 |
Source
|
Record name | 2-methoxy-5-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126565-42-2 |
Source
|
Record name | 2-methoxy-5-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 126565-42-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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